![molecular formula C14H19F3N4S B12129407 N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B12129407.png)
N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
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Overview
Description
N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring substituted with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide typically involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with isopropyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The piperazine ring can interact with various biological macromolecules, leading to the modulation of their activity. The carbothioamide group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but lack the trifluoromethyl and piperazine groups.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but are substituted with a bromine atom and an imidazo ring.
N-(prop-2-yn-1-yl)pyridin-2-amines: These compounds feature a pyridine ring with a propynyl group but lack the trifluoromethyl and piperazine groups.
Uniqueness
N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The combination of the piperazine ring and the carbothioamide group further enhances its potential biological activity and versatility in various applications .
Properties
Molecular Formula |
C14H19F3N4S |
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Molecular Weight |
332.39 g/mol |
IUPAC Name |
N-propan-2-yl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C14H19F3N4S/c1-10(2)19-13(22)21-7-5-20(6-8-21)12-4-3-11(9-18-12)14(15,16)17/h3-4,9-10H,5-8H2,1-2H3,(H,19,22) |
InChI Key |
QNPGCBYUZFXRIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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